6-Methyl-1-benzothiophene-3-carboxylic acid is a heterocyclic compound belonging to the class of benzothiophenes, which are characterized by a fused benzene and thiophene ring structure. This compound features a methyl group at the sixth position and a carboxylic acid functional group at the third position of the benzothiophene structure. It is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.
6-Methyl-1-benzothiophene-3-carboxylic acid is classified as:
Synthesis methods for 6-methyl-1-benzothiophene-3-carboxylic acid include:
The synthesis often requires careful control of reaction conditions, including temperature, pressure, and catalyst concentration, to optimize yields and purity of the desired product.
The molecular structure of 6-methyl-1-benzothiophene-3-carboxylic acid consists of:
6-Methyl-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions:
Reactions are typically conducted under controlled conditions to avoid side reactions. For instance, esterification may require an acid catalyst and heat to drive the reaction towards completion.
The mechanism by which 6-methyl-1-benzothiophene-3-carboxylic acid exerts its biological effects is not fully elucidated but may involve interactions with specific biological targets or pathways:
Analytical techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry are commonly employed to characterize the compound's structure and purity.
6-Methyl-1-benzothiophene-3-carboxylic acid has several scientific uses:
The systematic exploration of benzothiophene derivatives gained significant momentum in the late 20th century, driven by the recognition of their privileged status in medicinal chemistry. 6-Methyl-1-benzothiophene-3-carboxylic acid (CAS: 82787-84-6) emerged as a structurally distinct variant within this heterocyclic family, characterized by the methyl substituent at the C6 position and the carboxylic acid functionality at C3. This specific substitution pattern confers unique electronic and steric properties that differentiate it from the parent 1-benzothiophene-3-carboxylic acid (CAS: 5381-25-9) [3] [6] [9]. Early synthetic routes to this compound faced challenges in regioselectivity, particularly in achieving the precise C6 methylation without concomitant ring substitution at other positions. The development of innovative reduction protocols, such as the use of Et~3~SiH/I~2~ in dichloromethane, provided efficient chemoselective pathways for the conversion of formyl precursors to methyl groups on the benzothiophene scaffold, enabling practical access to this key building block [5]. The compound's crystallinity (melting point: 205-209°C) and moderate solubility profile facilitated its purification and characterization, accelerating its adoption in synthetic programs [1] [3].
Table 1: Physicochemical Profile of 6-Methyl-1-benzothiophene-3-carboxylic Acid
Property | Value | Measurement Method/Reference |
---|---|---|
CAS Registry Number | 82787-84-6 | Chemical databases [1] [3] |
Molecular Formula | C~10~H~8~O~2~S | Elemental analysis [1] [8] |
Average Mass | 192.232 g/mol | Mass spectrometry [3] [8] |
Monoisotopic Mass | 192.024500 g/mol | High-resolution MS [3] |
Melting Point | 205–209°C | Standard melting point apparatus [1] |
IUPAC Name | 6-Methyl-1-benzothiophene-3-carboxylic acid | IUPAC nomenclature [1] [3] |
Storage Temperature | Room Temperature (RT) | Supplier specifications [1] |
The strategic value of 6-methyl-1-benzothiophene-3-carboxylic acid in drug discovery stems from its dual functionality: the carboxylic acid group enables versatile derivatization (e.g., amide formation, esterification), while the methyl group enhances lipophilicity and influences the molecule's electronic distribution, fine-tuning interactions with biological targets. This compound serves as a crucial precursor for synthesizing pharmaceutically relevant molecules, particularly through conversion to activated derivatives like ethyl esters or acyl halides that participate in coupling reactions. For instance, ethyl 5-bromobenzo[b]thiophene-3-carboxylate serves as a pivotal intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of structurally diverse aryl and heteroaryl groups essential for structure-activity relationship (SAR) studies [2]. The methyl substituent at C6 plays a critical role in modulating the compound's binding orientation within enzymatic pockets. Research on RhoA/ROCK pathway inhibitors demonstrated that analogues derived from 6-methyl-1-benzothiophene-3-carboxylic acid exhibited enhanced antiproliferative activity against MDA-MB-231 breast cancer cells compared to non-methylated counterparts. This improvement was attributed to favorable hydrophobic contacts within a specific subpocket of the RhoA GTPase binding site [2]. Similarly, in RORγt inverse agonist development, tetrahydro-benzothiophene derivatives accessed via this scaffold demonstrated unique binding modes characterized by steric clashes and push-pull mechanisms that destabilized the active conformation of the nuclear receptor, highlighting its utility in targeting challenging protein classes . The scaffold's versatility extends to kinase inhibitor design and metalloenzyme modulation, where the rigid benzothiophene core provides optimal vectoring for pharmacophore elements.
Table 2: Representative Drug Discovery Applications Utilizing 6-Methyl-1-benzothiophene-3-carboxylic Acid Derivatives
Therapeutic Area | Derivative Class | Key Biological Findings | Reference |
---|---|---|---|
Anticancer (Metastasis inhibition) | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides | Compound b19 inhibited MDA-MB-231 proliferation, migration, invasion via RhoA/ROCK pathway; Suppressed myosin light chain phosphorylation | [2] |
Immunology/Oncology | 2,3-Derivatives of 4,5,6,7-tetrahydro-benzothiophene | RORγt inverse agonism via steric clashes/push-pull mechanisms; Interactions with Cys320-Glu326/Arg364-Phe377 hydrophilic regions | |
Inflammation | Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines | Modulation of RORγt activity through basal interactions with hydrophilic regions; Suitable ADME/PK profiles (logD 0.4–5) |
The synthetic flexibility of this intermediate is further evidenced by its conversion to carboxamide derivatives. These derivatives exhibit improved cell permeability while retaining the ability to engage in critical hydrogen bonding interactions with target proteins. The methyl group's position ortho to the point of ring fusion minimizes steric hindrance during derivatization reactions, allowing efficient access to diverse compound libraries for high-throughput screening [2] [7]. Recent innovations leverage the carboxyl group for metal-catalyzed cross-coupling or click chemistry reactions, expanding the architectural diversity accessible from this foundational building block. Its consistent appearance in patents covering kinase inhibitors, GPCR modulators, and nuclear receptor ligands underscores its established value in medicinal chemistry [7]. The compound's balanced physicochemical properties (predicted logP ~2.6, H-bond donors/acceptors: 1/3) contribute to favorable drug-likeness in resultant derivatives, aligning with modern design principles for orally bioavailable therapeutics [3] [8] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: